molecular formula C20H20F2N2O B2562392 (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1091382-85-2

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2562392
CAS No.: 1091382-85-2
M. Wt: 342.39
InChI Key: NGGVZDWULQRLCS-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone: is a synthetic organic compound that features a cyclopropyl group attached to a fluorophenyl ring and a piperazine ring substituted with another fluorophenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s known that similar compounds inhibit the degradation of certain endocannabinoids , leading to an elevation of these substances in the body. This could suggest a similar interaction for this compound with its targets.

Biochemical Pathways

Related compounds have been found to affect the endocannabinoid system , which plays a role in a variety of physiological processes including pain sensation, mood, and memory.

Pharmacokinetics

Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner , suggesting a potential impact on the bioavailability of this compound.

Result of Action

Related compounds have been found to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain , suggesting a potential therapeutic application for this compound.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as dosage and timing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Final Coupling Reaction: The final step involves coupling the cyclopropyl-fluorophenyl intermediate with the piperazine-fluorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the piperazine ring, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones, alcohols, or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    (1-(4-Chlorophenyl)cyclopropyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone: Similar structure but with chlorine atoms instead of fluorine.

    (1-(4-Methylphenyl)cyclopropyl)(4-(2-methylphenyl)piperazin-1-yl)methanone: Similar structure but with methyl groups instead of fluorine.

Uniqueness

  • The presence of fluorine atoms in (1-(4-Fluorophenyl)cyclopropyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O/c21-16-7-5-15(6-8-16)20(9-10-20)19(25)24-13-11-23(12-14-24)18-4-2-1-3-17(18)22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGVZDWULQRLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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